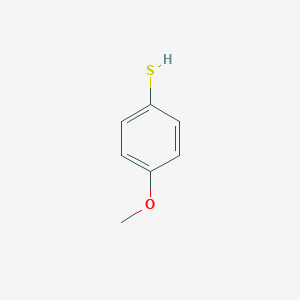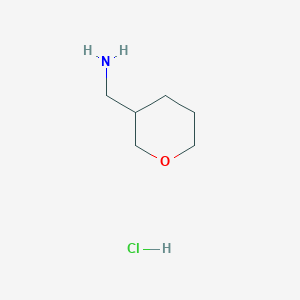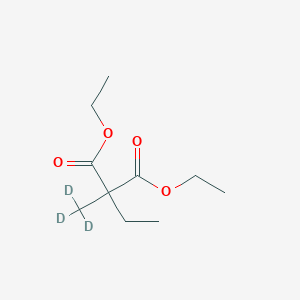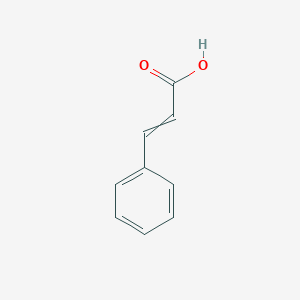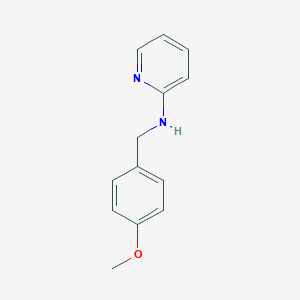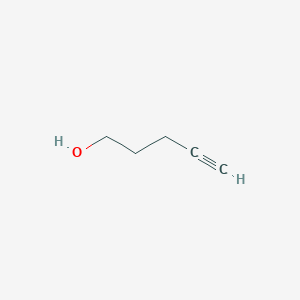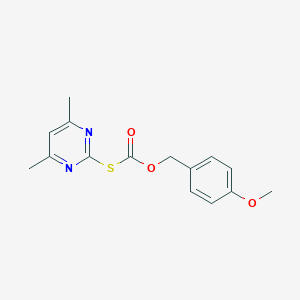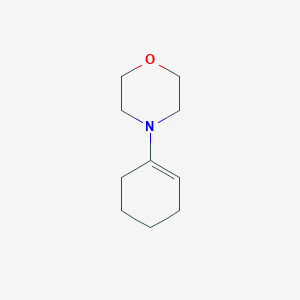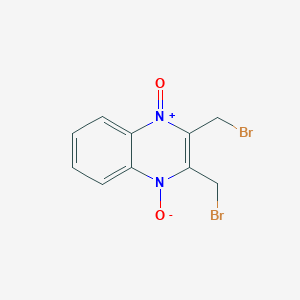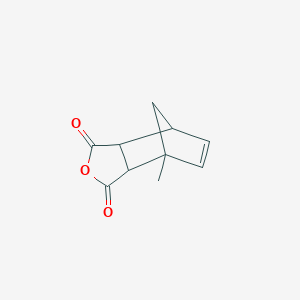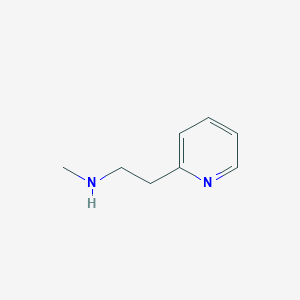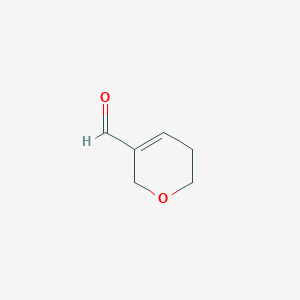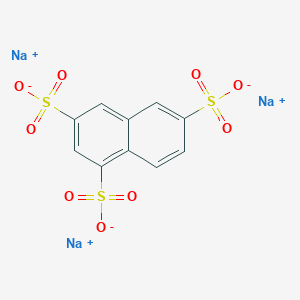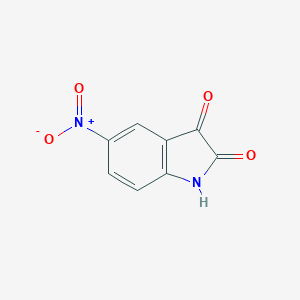
5-硝基靛红
描述
5-硝基靛红: 是一种有机化合物,分子式为 C8H4N2O4 。它是靛红的一种衍生物,其特点是在靛红环的 5 位上有一个硝基。
科学研究应用
化学: 用作合成复杂有机分子的合成砌块。
生物学: 研究其抗菌和抗真菌活性。
医药: 探讨其抗癌潜力,特别是在开发新的治疗剂方面。
工业: 用于制备染料和颜料
作用机制
5-硝基靛红的生物活性主要归因于其与特定分子靶标相互作用的能力。例如,它已被证明可以抑制某些酶的活性,例如细胞周期蛋白依赖性激酶 2 (CDK2),它在细胞周期调控中起着至关重要的作用。 通过抑制 CDK2,5-硝基靛红可以诱导癌细胞的细胞周期阻滞和凋亡 .
生化分析
Biochemical Properties
5-Nitroisatin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and human transglutaminase 2. These interactions are primarily inhibitory, where 5-Nitroisatin acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing their normal function . Additionally, 5-Nitroisatin has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission .
Cellular Effects
5-Nitroisatin exhibits significant effects on various cell types and cellular processes. In cervical cancer cells (SiHa), it has been observed to inhibit cell growth and induce apoptosis . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, 5-Nitroisatin impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 5-Nitroisatin exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2 and human transglutaminase 2, inhibiting their activity . This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, 5-Nitroisatin can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to the activation or repression of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitroisatin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 5-Nitroisatin can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells . The stability and efficacy of 5-Nitroisatin can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of 5-Nitroisatin vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, 5-Nitroisatin can induce toxic effects, including damage to normal tissues and organs . These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .
Metabolic Pathways
5-Nitroisatin is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and acetylcholinesterase, affecting their activity and, consequently, the metabolic flux through these pathways . The compound can also influence the levels of various metabolites by modulating the activity of metabolic enzymes . These effects can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, 5-Nitroisatin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The distribution of 5-Nitroisatin can also be influenced by factors such as its solubility, stability, and affinity for different cellular components .
Subcellular Localization
5-Nitroisatin is localized to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 5-Nitroisatin can affect its activity and function, as it interacts with different biomolecules in each compartment . For example, in the nucleus, 5-Nitroisatin can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular metabolism and energy production .
准备方法
合成路线和反应条件: 5-硝基靛红可以通过多种方法合成。一种常见的方法是靛红的硝化反应。反应通常使用浓硫酸和硝酸的混合物,将硝基引入靛红环的 5 位。 反应条件必须严格控制,以避免过度硝化并确保高收率 .
工业生产方法: 在工业生产中,5-硝基靛红的生产可能涉及大规模硝化工艺,优化反应条件以最大限度地提高产率和纯度。 使用连续流反应器和先进的纯化技术可以提高生产过程的效率 .
化学反应分析
反应类型: 5-硝基靛红会发生多种化学反应,包括:
还原: 硝基可以使用还原剂(例如氢气在催化剂或金属氢化物的存在下)还原为氨基。
取代: 硝基可以参与亲核芳香取代反应,其中它被其他亲核试剂取代。
常用试剂和条件:
还原: 常用的还原剂包括钯催化剂上的氢气或硼氢化钠。
取代: 胺或硫醇等亲核试剂可用于取代反应。
主要产物:
还原: 5-氨基靛红。
取代: 各种取代的靛红衍生物。
缩合: 腙、席夫碱和其他缩合产物.
相似化合物的比较
类似化合物:
靛红: 5-硝基靛红的母体化合物,以其广泛的生物活性而闻名。
5-溴靛红: 靛红的另一种衍生物,在 5 位有一个溴原子,研究其抗癌特性。
5-氯靛红: 一种氯取代的靛红衍生物,具有潜在的抗菌活性.
5-硝基靛红的独特性: 5-硝基靛红因硝基的存在而独一无二,硝基赋予其独特的电子和空间性质。这种修饰增强了其反应性,并允许形成各种生物活性化合物。 此外,硝基通过促进与特定分子靶标的相互作用而有助于其作为抗癌剂的潜力 .
属性
IUPAC Name |
5-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYHYODJHKLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049331 | |
| Record name | 5-Nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-09-6 | |
| Record name | 5-Nitroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


